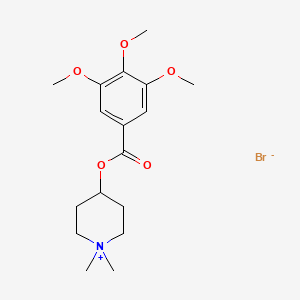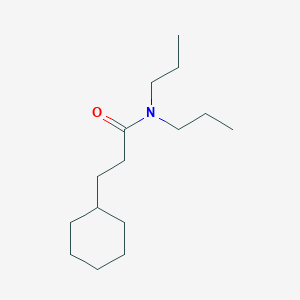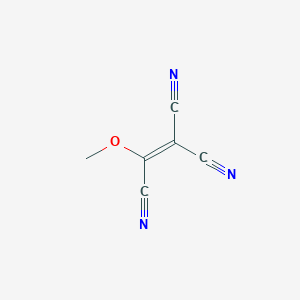![molecular formula C35H65N3O13 B14462851 2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane CAS No. 72259-70-2](/img/structure/B14462851.png)
2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid and 1,1’-methylenebis[4-isocyanatocyclohexane], compound with 2-(dimethylamino)ethanol is a complex polymeric compound. This compound is known for its unique structural properties and is used in various industrial applications, particularly in the production of high-performance materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the polymerization of hexanedioic acid with 2,2-dimethyl-1,3-propanediol and 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid. This is followed by the reaction with 1,1’-methylenebis[4-isocyanatocyclohexane] to form the polymer backbone. The final step involves the addition of 2-(dimethylamino)ethanol to the polymer, which acts as a stabilizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process may also involve the use of catalysts to accelerate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance in certain applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxyl or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical products due to its stability and compatibility with various active ingredients.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction of its functional groups with specific molecular targets. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and performance. The pathways involved include the formation of hydrogen bonds, van der Waals forces, and covalent bonds, which contribute to the compound’s unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,2-propanediol
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 1,6-hexanediol
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and polymeric structure, which provides enhanced stability, flexibility, and compatibility with various applications. The inclusion of 2-(dimethylamino)ethanol as a stabilizing agent further enhances its performance, making it suitable for high-performance materials and advanced applications.
Propiedades
Número CAS |
72259-70-2 |
|---|---|
Fórmula molecular |
C35H65N3O13 |
Peso molecular |
735.9 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane |
InChI |
InChI=1S/C15H22N2O2.C6H10O4.C5H10O4.C5H12O2.C4H11NO/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;1-5(2-6,3-7)4(8)9;1-5(2,3-6)4-7;1-5(2)3-4-6/h12-15H,1-9H2;1-4H2,(H,7,8)(H,9,10);6-7H,2-3H2,1H3,(H,8,9);6-7H,3-4H2,1-2H3;6H,3-4H2,1-2H3 |
Clave InChI |
ZJLQOKDHPIUJQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)CO.CC(CO)(CO)C(=O)O.CN(C)CCO.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O |
Números CAS relacionados |
72259-70-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
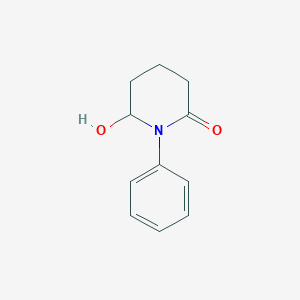
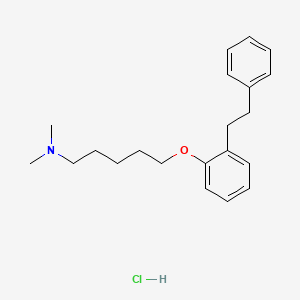
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)
